REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].N1C=CC=CC=1.Cl[C:19]([O:21][CH:22]([CH3:24])[CH3:23])=[O:20]>C1(C)C=CC=CC=1.C(Cl)Cl.O>[C:19](=[O:20])([O:21][CH:22]([CH3:24])[CH3:23])[O:10][C:8]1[CH:9]=[C:2]([Cl:1])[C:3]([CH:4]=[O:5])=[C:6]([Cl:11])[CH:7]=1
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
|
Quantity
|
33.4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL dry round bottom flask
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted continually with CH2Cl2 (40 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 solution was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting)
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC(=C(C(=C1)Cl)C=O)Cl)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.72 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |